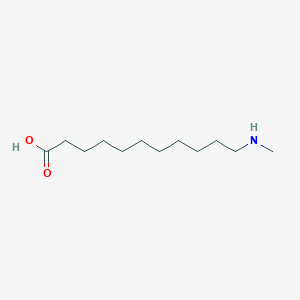
11-(Methylamino)undecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(Methylamino)undecanoic acid is an organic compound with the molecular formula C12H25NO2 This compound is classified as an amine and a fatty acid It is a derivative of undecanoic acid, where a methylamino group is attached to the eleventh carbon atom of the undecanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Methylamino)undecanoic acid can be achieved through several steps. One common method involves the following steps:
Transesterification: Castor oil is transesterified with methanol in the presence of sodium methoxide to produce methyl ricinoleate.
Pyrolysis: Methyl ricinoleate is then subjected to pyrolysis to yield heptanal and methyl undecenoate.
Hydrolysis: Methyl undecenoate is hydrolyzed to produce 10-undecenoic acid.
Hydrobromination: 10-undecenoic acid is reacted with hydrogen bromide to form 11-bromoundecanoic acid.
Amination: 11-bromoundecanoic acid is then reacted with methylamine to produce this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
11-(Methylamino)undecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
11-(Methylamino)undecanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 11-(Methylamino)undecanoic acid involves its interaction with cellular components. The compound can disrupt cell membranes, leading to cell lysis and death. It may also interfere with metabolic pathways by inhibiting key enzymes and altering gene expression . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
11-Aminoundecanoic acid: A precursor to Nylon-11, used in the production of polyamides.
12-Aminododecanoic acid: A monomer for Nylon-12, used in similar applications as Nylon-11.
Uniqueness
11-(Methylamino)undecanoic acid is unique due to the presence of the methylamino group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C12H25NO2 |
|---|---|
Peso molecular |
215.33 g/mol |
Nombre IUPAC |
11-(methylamino)undecanoic acid |
InChI |
InChI=1S/C12H25NO2/c1-13-11-9-7-5-3-2-4-6-8-10-12(14)15/h13H,2-11H2,1H3,(H,14,15) |
Clave InChI |
PPUISJYZMGRCNH-UHFFFAOYSA-N |
SMILES canónico |
CNCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


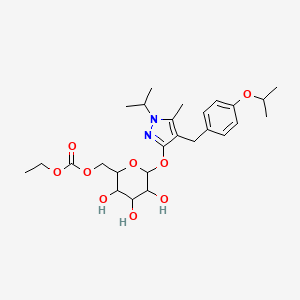
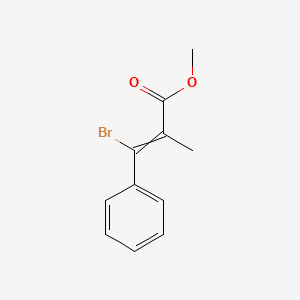
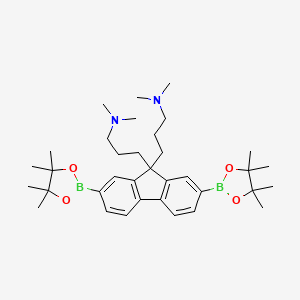
![2-(4-Bromophenyl)bicyclo[2.2.1]heptane](/img/structure/B12508285.png)
![[7-phenyl-4-(thiomorpholin-4-yl)-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetic acid](/img/structure/B12508293.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B12508299.png)
![5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B12508302.png)
![1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]hepta-1,6-diene-3,5-dione](/img/structure/B12508305.png)

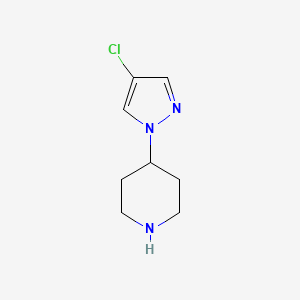
![1,10-Phenanthroline;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride](/img/structure/B12508333.png)
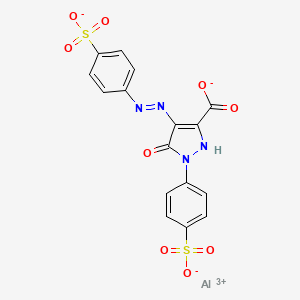
![5-fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12508348.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine](/img/structure/B12508356.png)
